molecular formula C9H10FN3S B12223541 5-(5-Fluoropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane

5-(5-Fluoropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B12223541
M. Wt: 211.26 g/mol
InChI Key: VAPPSTNMFZYWKY-UHFFFAOYSA-N
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Description

5-(5-Fluoropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and sulfur atoms in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common approach is the organocatalyzed asymmetric Michael addition of substituted tri-ketopiperazines to enones, followed by further modifications to introduce the fluoropyrimidinyl and thia-azabicyclo structures . This method allows for high yield and enantiomeric purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thia-azabicyclo structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the bicyclic structure.

    Substitution: The fluoropyrimidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified bicyclic structures with reduced sulfur.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(5-Fluoropyrimidin-2-yl)-2-thia-5-azabicyclo[22

Mechanism of Action

The mechanism of action of 5-(5-Fluoropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane is not fully understood. its unique structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The fluoropyrimidinyl group may enhance binding affinity and specificity due to its electron-withdrawing properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Fluoropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to the combination of fluoropyrimidinyl and thia-azabicyclo structures, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10FN3S

Molecular Weight

211.26 g/mol

IUPAC Name

5-(5-fluoropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C9H10FN3S/c10-6-2-11-9(12-3-6)13-4-8-1-7(13)5-14-8/h2-3,7-8H,1,4-5H2

InChI Key

VAPPSTNMFZYWKY-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(C1CS2)C3=NC=C(C=N3)F

Origin of Product

United States

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